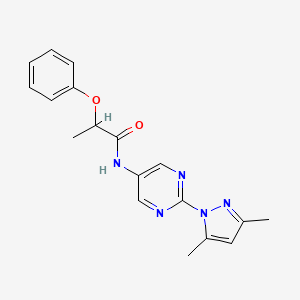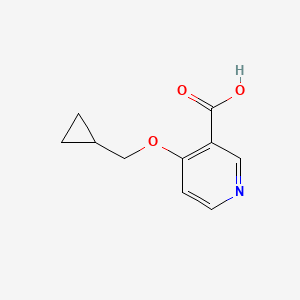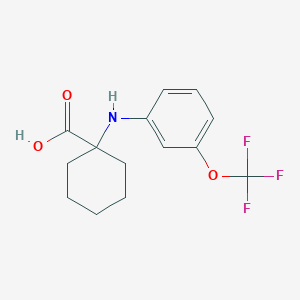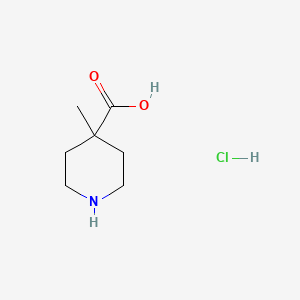
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O5S2 and its molecular weight is 483.91. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the notable applications of compounds related to 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is in the field of cancer research. These compounds have been synthesized and evaluated for their anticancer activities. For instance, novel sulfonamide derivatives have been studied for their cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound exhibited potent activity against breast cancer cell lines with an IC55 value of 66.6 μM, showcasing its potential as a cancer therapeutic agent (Ghorab et al., 2015).
Pharmacokinetics and Disposition
Another significant area of application is in understanding the pharmacokinetics and disposition of these compounds. PF-06282999, a thiouracil derivative closely related to the compound , has been studied for its pharmacokinetics and disposition across animals and humans. This research is crucial for predicting human pharmacokinetics and elimination mechanisms, providing insight into how such compounds are metabolized and eliminated in the body. The study found that PF-06282999 is resistant to metabolic turnover, with renal excretion being the principal clearance mechanism in humans, which is vital for the development of safe and effective medications (Dong et al., 2016).
Herbicidal Activities
Compounds similar to 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide have also found applications in agriculture, particularly as herbicides. The design and synthesis of triazolinone derivatives, for example, have shown promising herbicidal activities. These compounds target the protoporphyrinogen oxidase enzyme, a critical action target of herbicides. One compound demonstrated herbicidal activity comparable to commercial products, suggesting potential use in controlling broadleaf weeds in rice fields (Luo et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl chloroacetate", "3-chloro-4-methoxybenzenesulfonyl chloride", "2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: Reaction of 4-fluoroaniline with ethyl chloroacetate in the presence of a base to form N-(4-fluorophenyl)acetamide.", "Step 2: Reaction of N-(4-fluorophenyl)acetamide with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative.", "Step 3: Reaction of the sulfonyl derivative with 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base to form the final product, 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide." ] } | |
CAS-Nummer |
899977-07-2 |
Produktname |
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide |
Molekularformel |
C19H15ClFN3O5S2 |
Molekulargewicht |
483.91 |
IUPAC-Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15ClFN3O5S2/c1-29-15-7-6-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-11(21)3-5-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
ZPKOYYGSIWLHBQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide](/img/structure/B2939555.png)

![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)

![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)


![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)
![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)


